
N-(1-NAPHTHYL)-2-PHENOXYACETAMIDE
Description
N-(1-NAPHTHYL)-2-PHENOXYACETAMIDE is an acetamide derivative featuring a naphthalen-1-yl group attached to the nitrogen atom and a phenoxy moiety at the 2-position of the acetamide backbone. Its molecular formula is inferred as C₁₈H₁₅NO₂, with a molecular weight of approximately 277.32 g/mol.
Properties
IUPAC Name |
N-naphthalen-1-yl-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18(13-21-15-9-2-1-3-10-15)19-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLKWENHJGIEDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-NAPHTHYL)-2-PHENOXYACETAMIDE typically involves the reaction of 1-naphthylamine with phenoxyacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the desired product. The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-NAPHTHYL)-2-PHENOXYACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-(1-NAPHTHYL)-2-PHENOXYACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-NAPHTHYL)-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility: The target compound’s structure allows modular modifications, as seen in triazole derivatives () and substituted phenoxyacetamides (). These changes modulate physicochemical properties (e.g., solubility, logP) and bioactivity.
- Biological Relevance : While N-(1-NAPHTHYL)PHTHALAMIC ACID impacts plant physiology, the target compound’s acetamide core may target enzymes like proteases or kinases in mammalian systems, warranting further investigation .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(1-naphthyl)-2-phenoxyacetamide derivatives?
- Methodology : The compound is synthesized via a copper-catalyzed 1,3-dipolar cycloaddition between azides (e.g., 2-azido-N-phenylacetamide derivatives) and alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene). The reaction is performed in a tert-butanol/water (3:1) solvent system with Cu(OAc)₂ (10 mol%) at room temperature for 6–8 hours. Progress is monitored via TLC (hexane:ethyl acetate, 8:2), followed by extraction, washing, and recrystallization in ethanol .
Q. How are spectroscopic techniques applied to characterize this compound derivatives?
- Methodology : Key techniques include:
- IR spectroscopy : Identification of functional groups (e.g., –NH stretch at ~3262 cm⁻¹, C=O at ~1671 cm⁻¹, and aromatic C=C at ~1600 cm⁻¹) .
- NMR spectroscopy : ¹H NMR (DMSO-d₆) reveals proton environments (e.g., triazole protons at δ 8.36 ppm, aromatic protons at δ 7.20–8.61 ppm). ¹³C NMR confirms carbon assignments (e.g., carbonyl at ~165 ppm, aromatic carbons at 120–153 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated as 404.1359 for C₂₁H₁₈N₅O₄) .
Q. What are common intermediates in the synthesis of this compound analogs?
- Methodology : Key intermediates include:
- Azides : Substituted 2-azido-N-phenylacetamides (e.g., 5a-m), synthesized from aromatic amines and azidoacetic acid derivatives.
- Alkynes : (Prop-2-yn-1-yloxy)naphthalene derivatives (e.g., 2a-b), prepared via nucleophilic substitution of propargyl bromide with naphthol .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodology :
- Catalyst screening : Test alternative catalysts (e.g., CuI, Cu nanoparticles) to reduce reaction time or enhance regioselectivity.
- Solvent effects : Compare polar aprotic solvents (e.g., DMF, acetonitrile) with tert-butanol/water to assess reaction efficiency.
- Temperature control : Explore microwave-assisted synthesis to accelerate cycloaddition .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved for structurally similar analogs?
- Methodology :
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference.
- 2D NMR : Employ COSY, HSQC, and HMBC to resolve overlapping signals in crowded aromatic regions (e.g., δ 7.20–8.61 ppm) .
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values for validation .
Q. What in silico approaches predict the biological activity of this compound derivatives?
- Methodology :
- Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina.
- QSAR modeling : Correlate substituent effects (e.g., nitro groups at ortho/meta positions) with bioactivity data from analogs .
Q. What analytical challenges arise in detecting trace amounts of this compound in complex matrices?
- Methodology :
- HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) and MRM detection for sensitivity.
- Derivatization : Apply Griess reaction protocols (e.g., diazotization with sulfanilamide and coupling with N-(1-naphthyl)ethylenediamine) for colorimetric detection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.